molecular formula C20H28N2O2 B2734082 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396570-56-1

4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2734082
CAS No.: 1396570-56-1
M. Wt: 328.456
InChI Key: BEDVGSUDNIBGLD-UHFFFAOYSA-N
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Description

The compound “4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The molecule also contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar amide group in this compound would likely make it more soluble in polar solvents.

Scientific Research Applications

Novel Benzamide Derivatives as Potential Antipsychotics

Research has explored the synthesis and pharmacological evaluation of novel benzamide derivatives with potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor properties. These compounds, including a specific focus on 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide, demonstrated potential as antipsychotics with low side effect profiles, including reduced risk of weight gain or diabetes. Such studies underscore the therapeutic potential of benzamide derivatives in treating schizophrenia and other psychotic disorders (Xu et al., 2019).

Synthesis and Evaluation of Heterocyclic Carboxamides

Investigations into heterocyclic analogues of 1192U90, a compound related to 4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide, have shown that such analogues exhibit promising antipsychotic activities. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, with certain derivatives demonstrating potent in vivo activities indicative of potential as antipsychotic agents with minimal extrapyramidal side effects (Norman et al., 1996).

Advanced Synthesis Techniques for Piperazinylbenzylamines

The asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines represents a significant advancement in the development of novel ligands for receptors. Techniques involving nucleophilic addition with organometallic reagents have been explored, providing a method for extensive structure-activity studies in the search for new pharmacologically active compounds (Jiang et al., 2005).

Anti-Acetylcholinesterase Activity of Piperidine Derivatives

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have unveiled their significant anti-acetylcholinesterase (anti-AChE) activity. This discovery suggests potential applications in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs that contain a benzamide or piperidine ring act on the central nervous system .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for the study of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

4-butoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-3-17-24-19-11-9-18(10-12-19)20(23)21-13-5-8-16-22-14-6-4-7-15-22/h9-12H,2-4,6-7,13-17H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDVGSUDNIBGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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